4-(3,4-Dichlorophenoxy)-6-chloropyrimidine
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Overview
Description
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 3,4-dichlorophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are utilized.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Scientific Research Applications
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-chloro-6-(3,4-dichlorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. In the case of herbicides, it mimics natural plant hormones, leading to uncontrolled growth and eventual death of the plant.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-chloro-2-methylphenoxyacetic acid: Another herbicide with comparable properties.
2,4,5-trichlorophenoxyacetic acid: Known for its use in agriculture.
Uniqueness
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine is unique due to its pyrimidine core, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.
Properties
Molecular Formula |
C10H5Cl3N2O |
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Molecular Weight |
275.5 g/mol |
IUPAC Name |
4-chloro-6-(3,4-dichlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2O/c11-7-2-1-6(3-8(7)12)16-10-4-9(13)14-5-15-10/h1-5H |
InChI Key |
NAICKMPKBRBVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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